molecular formula C10H10BrNO B1290200 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile CAS No. 951918-29-9

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile

Cat. No.: B1290200
CAS No.: 951918-29-9
M. Wt: 240.1 g/mol
InChI Key: ODEGONCELYZGPA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is an organic compound with the molecular formula C10H10BrNO. It is characterized by the presence of a bromo group, two methyl groups, and a phenoxy group attached to an acetonitrile moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3,5-dimethylphenol+ChloroacetonitrileK2CO3,DMF,RefluxThis compound\text{4-Bromo-3,5-dimethylphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Bromo-3,5-dimethylphenol+ChloroacetonitrileK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of 4-bromo-3,5-dimethylbenzoic acid or 4-bromo-3,5-dimethylbenzaldehyde.

    Reduction: Formation of 2-(4-bromo-3,5-dimethylphenoxy)ethylamine.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromo and nitrile groups can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylphenol
  • 4-Bromo-3,5-dimethylbenzaldehyde
  • 4-Bromo-3,5-dimethylbenzoic acid

Uniqueness

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is unique due to the presence of both a phenoxy and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGONCELYZGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627577
Record name (4-Bromo-3,5-dimethylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951918-29-9
Record name (4-Bromo-3,5-dimethylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (500 mg) and Cs2CO3 (1.3 g) in N,N-dimethylformamide (5 mL) is added 2-bromoacetonitrile (290 μL) and the mixture is stirred for 2 hours at 35° C. The mixture is poured on water and stirred for 15 minutes. The precipitate is folitered off and dried to give the title compound. Yield: 535 mg; Mass spectrum (EI): m/z=239 [M]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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